(2-pyridyldithio)-PEG4 acid

Descripción general

Descripción

“(2-pyridyldithio)-PEG4 acid” is a chemical compound used in bioconjugation reactions and organic synthesis . It is a derivative of polyethylene glycol (PEG), a biocompatible polymer that is widely used . This compound is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The linker plays a crucial role in the ADC as it connects the antibody to the cytotoxin .Chemical Reactions Analysis

“this compound” is involved in the formation of antibody-drug conjugates (ADCs). It acts as a linker that connects the antibody to the cytotoxin . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 391.5 g/mol . It appears as a viscous liquid that is colorless to light yellow . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- (Ishii et al., 2005) detailed a method for synthesizing a well-defined poly(ethylene glycol) (PEG) with a 2-pyridyldithio end group and a carboxyl group. This compound was prepared by chemically modifying α-allyl-ω-carboxyl PEG.

- (Akiyama et al., 2004) discussed the synthesis of a new heterotelechelic PEG, containing benzaldehyde and 2-pyridyldithio endgroups, showing potential for conjugating various ligands.

Biomedical and Pharmaceutical Applications

- (Berthold et al., 2010) explored the use of a similar compound, N-succinimidyl-3-(2-pyridyldithio)propionate, for modifying polyethylenimine for improved cellular delivery and antisense activity of peptide nucleic acid.

- (Pu et al., 2010) reported on a molecular brush-based cellular probe, where a red-fluorescent conjugated polyelectrolyte grafted with dense PEG chains was modified for targeted fluorescence cell imaging.

Chemical and Environmental Applications

- (Raghu et al., 2013) utilized polyethylene glycol as a reaction medium for synthesizing pyridylmethyl-3-hydroxy-2-oxindole derivatives, highlighting PEG's versatility in catalyzing chemical reactions.

- (Smith et al., 2005) described using poly(ethyleneglycol) as a benign reaction medium in synthesizing 4′-pyridyl terpyridines, showcasing an eco-friendly approach in chemical synthesis.

Nanotechnology and Material Science

- (Massoumi et al., 2019) demonstrated the development of nanofibrous scaffolds for tissue engineering, incorporating poly(ethylene glycol)-modified polypyrrole and poly(ε-caprolactone).

- (Jo et al., 2000) synthesized PEG-tethered poly(propylene fumarate) and modified it with GRGD peptide, contributing to advanced material development in biomedical applications.

Mecanismo De Acción

Target of Action

The primary targets of (2-pyridyldithio)-PEG4 acid are proteins and DNA molecules, specifically the amino groups of cysteines and lysines of membrane proteins , and the thiol groups of biomolecules . These targets play crucial roles in various biological processes, including cellular signaling and DNA-protein interactions .

Mode of Action

This compound, also known as SPDP, is a heterobifunctional crosslinker with amine and sulfhydryl reactivity . It forms amine-to-amine or amine-to-sulfhydryl crosslinks among molecules, producing disulfide-containing linkages . The amine-reactive portion of SPDP is the N-hydroxysuccinimide (NHS) ester, which reacts most commonly in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The sulfhydryl-reactive portion of SPDP is the 2-pyridyldithio group, which reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .

Biochemical Pathways

The compound affects the DNA mismatch repair (MMR) pathway in Escherichia coli . It enables the crosslinking of MutS, a sensor protein of the MMR pathway, via the protein’s cysteine . This crosslinking is achieved through DNA that harbors a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .

Pharmacokinetics

Sulfo-NHS-ester reagents, like Sulfo-LC-SPDP, are water-soluble and can be added directly to aqueous reaction mixtures .

Result of Action

The compound’s action results in the formation of crosslinks between proteins and DNA, which can be cleaved later with reducing agents such as dithiothreitol (DTT) . This crosslinking can affect the performance of DNA-binding proteins . For instance, the MutS-DNA conjugate obtained by thiol-disulfide exchange with this compound remains functionally active, as the protein is able to change its conformation and DNA conformation .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of primary amines, thiols, or disulfide reducing reagents . The rate of reaction and degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 . Reaction buffers must be free of thiols and disulfide reducing agents until quenching or reduction of the 2-pyridyl disulfide is desired .

Propiedades

IUPAC Name |

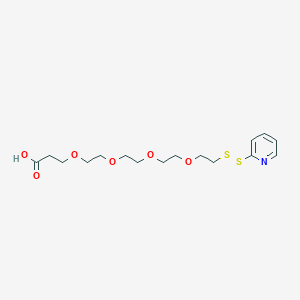

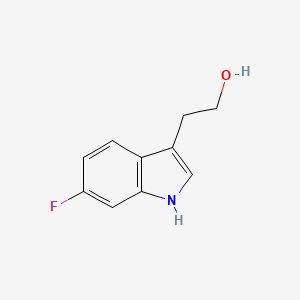

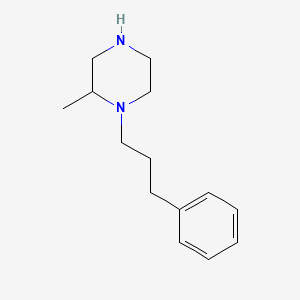

3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJQJVOLXIGESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)